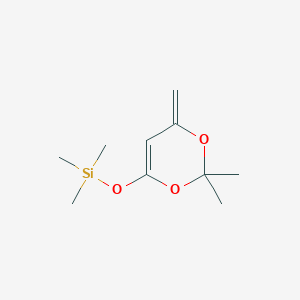
Sqsrjgigiqcygy-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the InChIKey “Sqsrjgigiqcygy-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve several synthetic routes and reaction conditions. For instance, compounds can be synthesized through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The choice of reagents, solvents, and catalysts plays a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or increase in oxidation state.
Reduction: The gain of electrons or decrease in oxidation state.
Substitution: The replacement of one atom or group with another.
Addition: The addition of atoms or groups to a molecule.
Elimination: The removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemical compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Utilized in drug development, diagnostic tests, and therapeutic treatments.
Industry: Applied in manufacturing processes, material science, and environmental monitoring.
Mechanism of Action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific mechanism depends on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures or functional groups may exhibit similar properties and reactivity. Examples of similar compounds include:
1,1-Dichloro-1-fluoroethane: Used as a solvent and foam blowing agent.
Trifluoromethyltrimethylsilane: An organosilicon compound used in organic chemistry.
Uniqueness
The uniqueness of a compound is determined by its specific structure, functional groups, and reactivity. This can influence its applications and effectiveness in various fields.
Conclusion
While specific information about the compound “Sqsrjgigiqcygy-uhfffaoysa-” is limited, we have provided a general overview of chemical compounds, their preparation methods, reactions, applications, mechanisms of action, and comparisons with similar compounds
Properties
Molecular Formula |
C10H18O3Si |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |
InChI Key |
SQSRJGIGIQCYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


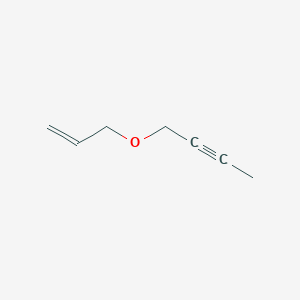
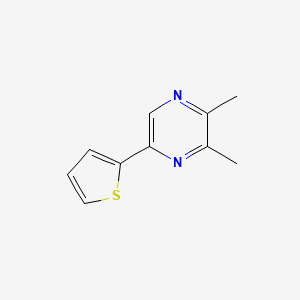
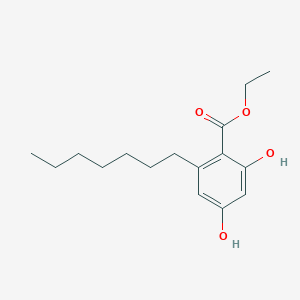
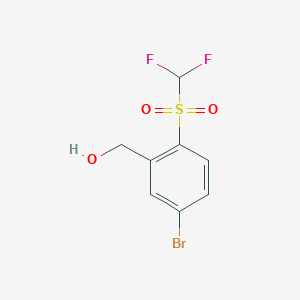

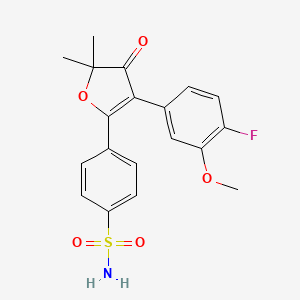
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
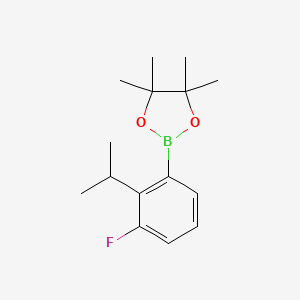
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
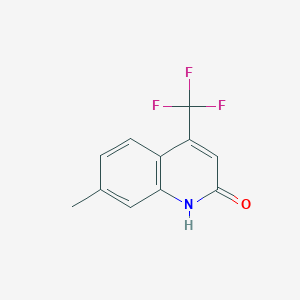

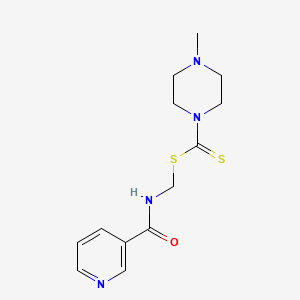
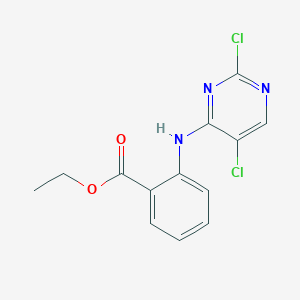
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
